1-[4,4-bis(4-fluorophenyl)butyl]-4-(4-fluorophenoxy)-3,6-dihydro-2H-pyridine
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Overview
Description
1-[4,4-bis(4-fluorophenyl)butyl]-4-(4-fluorophenoxy)-3,6-dihydro-2H-pyridine is a complex organic compound characterized by its unique structure, which includes multiple fluorophenyl groups and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4,4-bis(4-fluorophenyl)butyl]-4-(4-fluorophenoxy)-3,6-dihydro-2H-pyridine typically involves multiple steps, including the formation of the pyridine ring and the introduction of fluorophenyl groups. Common synthetic routes may involve:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorophenyl Groups: This step often involves nucleophilic substitution reactions where fluorine atoms are introduced into the phenyl rings.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4,4-bis(4-fluorophenyl)butyl]-4-(4-fluorophenoxy)-3,6-dihydro-2H-pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-[4,4-bis(4-fluorophenyl)butyl]-4-(4-fluorophenoxy)-3,6-dihydro-2H-pyridine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4,4-bis(4-fluorophenyl)butyl]-4-(4-fluorophenoxy)-3,6-dihydro-2H-pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[4,4-bis(4-fluorophenyl)butyl]-4-(3-fluorophenoxy)-1,2,3,6-tetrahydropyridine
- 1-[4,4-bis(4-fluorophenyl)butyl]-4-(3-chloro-4-fluorophenoxy)-1,2,3,6-tetrahydropyridine
Uniqueness
1-[4,4-bis(4-fluorophenyl)butyl]-4-(4-fluorophenoxy)-3,6-dihydro-2H-pyridine is unique due to its specific arrangement of fluorophenyl groups and the pyridine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H26F3NO |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
1-[4,4-bis(4-fluorophenyl)butyl]-4-(4-fluorophenoxy)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C27H26F3NO/c28-22-7-3-20(4-8-22)27(21-5-9-23(29)10-6-21)2-1-17-31-18-15-26(16-19-31)32-25-13-11-24(30)12-14-25/h3-15,27H,1-2,16-19H2 |
InChI Key |
SPQMQDVUWOGSQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1OC2=CC=C(C=C2)F)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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